
Robenacoxib
Übersicht
Beschreibung
2-Fluorphenylboronsäure: ist eine Organoborverbindung mit der chemischen Formel C6H6BFO2 . Es ist ein weißes bis hellgelbes kristallines Pulver, das in verschiedenen chemischen Reaktionen verwendet wird, insbesondere in der organischen Synthese. Diese Verbindung ist bekannt für ihre Rolle in Suzuki-Miyaura-Kupplungsreaktionen, die weit verbreitet sind in der Bildung von Kohlenstoff-Kohlenstoff-Bindungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: 2-Fluorphenylboronsäure kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Fluorbenzol mit Boronsäure in Gegenwart eines Katalysators. Die Reaktion erfordert typischerweise einen Palladiumkatalysator und eine Base, wie z. B. Kaliumcarbonat, unter einer inerten Atmosphäre .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 2-Fluorphenylboronsäure häufig großtechnische Suzuki-Miyaura-Kupplungsreaktionen. Diese Reaktionen werden in speziellen Reaktoren durchgeführt, bei denen Temperatur, Druck und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Pain Management in Cats and Dogs
Robenacoxib is primarily indicated for the treatment of pain associated with osteoarthritis and postoperative pain in cats and dogs. Clinical studies have demonstrated its efficacy in improving pain scores and overall activity levels in affected animals.
- Osteoarthritis Treatment : A randomized clinical trial showed that this compound significantly improved activity levels and reduced owner-assessed disability in cats with chronic degenerative joint disease. After six weeks of treatment, 81.2% of cats treated with this compound were considered treatment successes compared to 55.2% in the placebo group .
- Postoperative Pain Relief : In a pharmacokinetic/pharmacodynamic study, this compound was effective at doses as low as 1 mg/kg for controlling postoperative pain and inflammation .
2. Safety Profile
The safety of this compound has been evaluated through multiple studies, indicating a favorable profile compared to other NSAIDs. In a study involving 449 cats with chronic musculoskeletal disease, no significant differences in adverse events were noted between this compound and placebo groups, reinforcing its tolerability over extended periods (4 to 12 weeks) .
Comparative Studies
This compound has been compared with other NSAIDs to assess its relative efficacy and safety:
Case Studies
Case Study 1: Efficacy in Chronic Pain Management
A pilot clinical trial investigated this compound's efficacy for chronic degenerative joint disease-associated pain in cats. Results indicated a statistically significant improvement in pain management metrics after six weeks, with notable enhancements in temperament and overall happiness among treated cats .
Case Study 2: Postoperative Pain Control
In a controlled study assessing postoperative pain management, this compound was administered subcutaneously at varying doses (1 mg/kg to 3 mg/kg). The results demonstrated effective analgesic properties with minimal side effects, supporting its use as a first-line treatment for surgical pain management in veterinary practice .
Wirkmechanismus
Target of Action
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, particularly for cats and dogs . The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is primarily involved in the synthesis of prostaglandins that promote inflammation, pain, and fever .
Mode of Action
This compound works by selectively inhibiting the COX-2 enzyme , which plays a critical role in generating inflammatory mediators such as prostaglandins . By selectively inhibiting COX-2, this compound reduces the production of prostaglandins involved in inflammation and pain, without significantly affecting COX-1 . This selectivity helps reduce potential side effects associated with gastrointestinal damage and renal toxicity that are more commonly seen with non-selective NSAIDs .
Biochemical Pathways
The biochemical pathway affected by this compound involves the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever . By selectively inhibiting COX-2, this compound interferes with this pathway, reducing the production of inflammatory prostaglandins .
Pharmacokinetics
This compound exhibits a high degree of binding to plasma proteins (>98%) and has a moderate volume of distribution . Following intravenous administration, the terminal elimination half-life, volume of distribution at steady state, and total clearance were 2.64 h, 0.077 L/kg, and 0.056 L/h kg, respectively . The mean bioavailability following subcutaneous and oral administrations were 45.98% and 16.58%, respectively . Despite the short blood terminal half-life, this compound concentrates in inflamed tissues, achieving clinical efficacy with once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and associated pain . By inhibiting the production of inflammatory prostaglandins, this compound effectively reduces both inflammation and the associated pain, making it particularly useful for conditions like osteoarthritis or for managing postoperative pain .
Action Environment
Environmental factors can influence the stability of this compound. It has been observed that this compound decomposes the fastest among selected coxibs in various environments and at different temperatures . It also showed significant hepatotoxicity at the highest tested concentration, which correlates with the high degree of its degradation, and the probable formation of a more hepatotoxic product . Therefore, the choice of excipients, storage conditions, and packaging materials can be crucial for maintaining the stability, efficacy, and safety of this compound .
Biochemische Analyse
Biochemical Properties
Robenacoxib plays a significant role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation. This compound interacts with various biomolecules, including enzymes and proteins. It binds to the COX-2 enzyme with high affinity, leading to its inhibition. This interaction is crucial for the anti-inflammatory and analgesic effects of this compound .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, this compound has been shown to have minimal effects on COX-1, an enzyme involved in maintaining normal physiological functions, thereby reducing the risk of gastrointestinal side effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective inhibition of the COX-2 enzyme. This compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, leading to decreased pain and inflammation. The binding of this compound to COX-2 is characterized by high affinity and selectivity, which contributes to its therapeutic effects. Additionally, this compound’s selective inhibition of COX-2 over COX-1 helps minimize gastrointestinal side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to be stable under various conditions, with minimal degradation observed. Long-term studies in laboratory settings have demonstrated that this compound maintains its efficacy in reducing inflammation and pain over extended periods. Additionally, this compound has been found to have minimal adverse effects on cellular function, making it a safe and effective option for long-term use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at reducing inflammation and pain at therapeutic doses. At higher doses, this compound may cause adverse effects, including gastrointestinal disturbances and renal toxicity. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing the risk of adverse effects. In animal models, this compound has been shown to have a wide safety margin, with minimal toxicity observed at recommended doses .
Metabolic Pathways
This compound is extensively metabolized in the liver through the cytochrome P450 enzyme system. The metabolic pathways involve hydroxylation and further oxidation, leading to the formation of less active metabolites. These metabolites are then excreted primarily through the bile. The metabolism of this compound is crucial for its elimination from the body and helps maintain its therapeutic effects. Additionally, the selective inhibition of COX-2 by this compound minimizes the risk of gastrointestinal side effects associated with non-selective NSAIDs .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a relatively small volume of distribution and is highly bound to plasma proteins. This high protein binding helps maintain the concentration of this compound in the bloodstream, allowing it to exert its therapeutic effects. This compound is preferentially distributed to inflamed tissues, where it exerts its anti-inflammatory and analgesic effects. The selective distribution of this compound to inflamed tissues helps enhance its efficacy while minimizing systemic side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the COX-2 enzyme. This compound does not require specific targeting signals or post-translational modifications for its localization. Its activity and function are primarily determined by its ability to selectively inhibit the COX-2 enzyme. The subcellular localization of this compound is crucial for its therapeutic effects, as it allows for the targeted inhibition of COX-2 and the reduction of inflammation and pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzene with boronic acid in the presence of a catalyst. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of 2-fluorophenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Fluorphenylboronsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile ersetzt wird.
Kupplungsreaktionen: Es wird häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen:
Palladiumkatalysatoren: werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Basen: wie Kaliumcarbonat oder Natriumhydroxid.
Lösungsmittel: Häufig verwendete Lösungsmittel sind Tetrahydrofuran (THF) und Dimethylformamid (DMF).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Biarylverbindungen, die wichtige Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Phenylboronsäure
- 2-Fluorpyridin-4-boronsäure
- 4-Fluorbenzaldehyd
- Fluoroborsäure
Einzigartigkeit: 2-Fluorphenylboronsäure ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das dem Molekül spezifische elektronische Eigenschaften verleiht. Dies macht es besonders nützlich in Reaktionen, bei denen elektronische Effekte eine entscheidende Rolle spielen, wie z. B. bei der Synthese bestimmter Pharmazeutika und fortschrittlicher Materialien .
Biologische Aktivität
Robenacoxib is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for managing pain and inflammation in cats. It is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, which differentiates it from traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
This compound exerts its pharmacological effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. The potency of this compound against COX-2 is significantly higher than that against COX-1, with reported IC50 values indicating a selectivity ratio of approximately 171:1 in feline models . This selective inhibition allows for effective management of pain and inflammation while reducing the risk of gastrointestinal complications.
Pharmacokinetics
This compound demonstrates rapid absorption and a short half-life in circulation, with a mean residence time (MRT) of approximately 0.4 to 3.3 hours depending on the route of administration (intravenous, subcutaneous, or oral). However, its effects can persist for up to 24 hours in inflamed tissues . Key pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Clearance | 0.54 - 0.71 L·h/kg |
Mean Residence Time (MRT) | Blood: 0.4 - 3.3 h |
MRT in Exudate | ~24 h |
Bioavailability | ~49% without food |
Protein Binding | >99% |
Clinical Efficacy
This compound has been evaluated in various clinical studies focusing on its efficacy in managing postoperative pain and chronic pain associated with musculoskeletal disorders in cats.
Case Studies
-
Postoperative Pain Management :
A study involving cats undergoing orthopedic and soft tissue surgeries showed that this compound significantly reduced the need for rescue analgesia compared to placebo (16.5% vs. 46.3%) . The Kaplan-Meier survival analysis indicated a significantly lower risk of treatment failure in the this compound group (P < 0.0001). -
Chronic Pain Management :
In a randomized pilot study assessing chronic degenerative joint disease, this compound treatment resulted in statistically significant improvements in activity levels and quality of life metrics compared to placebo over six weeks . The treatment group exhibited a reduction in disability scores by approximately 30% to 49% depending on the outcome measure used.
Safety Profile
This compound has been generally well-tolerated in clinical settings; however, some studies have raised concerns regarding potential gastrointestinal complications when administered postoperatively, particularly following gastrointestinal surgeries . In one study comparing complication rates between cats receiving this compound and those receiving no NSAIDs post-surgery, the control group experienced higher rates of complications related to intestinal surgeries (44.2% vs. 18.8%) .
Eigenschaften
IUPAC Name |
2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGDYFACFXQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176607 | |
Record name | Robenacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220991-32-2 | |
Record name | Robenacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220991-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robenacoxib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robenacoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Robenacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROBENACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.